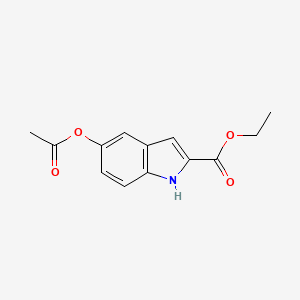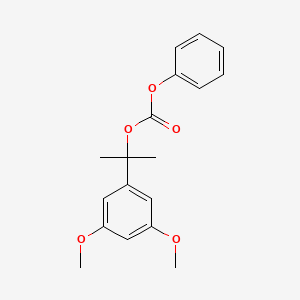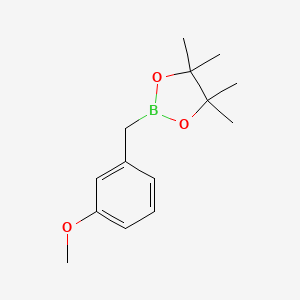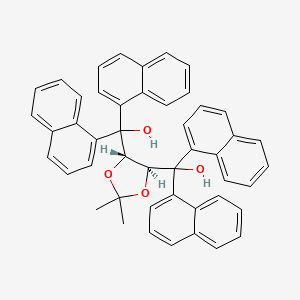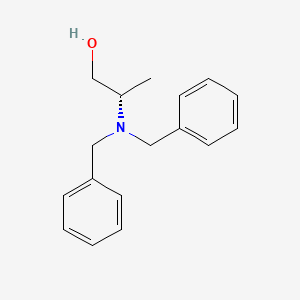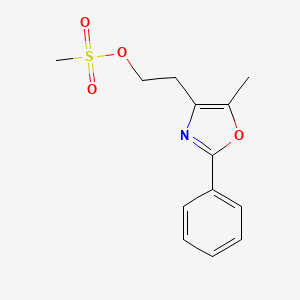
2-(5-甲基-2-苯基-1,3-恶唑-4-基)乙基甲磺酸酯
概述
描述
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate, also known as MESNa, is a chemical compound that has been widely used in scientific research for its ability to protect sulfhydryl groups from oxidation. In
科学研究应用
甲磺酸酯的选择性水解
Chan、Cox 和 Sinclair (2008) 的研究探讨了甲磺酸酯的选择性水解,提供了对在药物环境中去除甲磺酸的潜在致基因烷基酯的见解。这项研究强调了 pH 在水解反应中的重要性,这可能与涉及甲磺酸酯(如 2-(5-甲基-2-苯基-1,3-恶唑-4-基)乙基甲磺酸酯)的合成和净化过程相关 (Chan、Cox 和 Sinclair,2008)。
甲磺酸的微生物代谢
Kelly 和 Murrell (1999) 详细介绍了密切相关的化合物甲磺酸的微生物代谢,强调了其在硫的生物地球化学循环中的作用以及好氧细菌将其作为硫源利用。尽管这项研究不直接涉及 2-(5-甲基-2-苯基-1,3-恶唑-4-基)乙基甲磺酸酯,但甲磺酸衍生物的代谢途径对于环境和生物研究具有重要意义 (Kelly 和 Murrell,1999)。
尼美舒利三唑衍生物的结构研究
Dey 等(2015)对尼美舒利三唑衍生物进行的结构研究涉及晶体结构和分子相互作用的分析。尽管重点是尼美舒利衍生物,但关于超分子组装和分子间相互作用的方法和发现为研究和设计具有复杂结构的分子(如 2-(5-甲基-2-苯基-1,3-恶唑-4-基)乙基甲磺酸酯)提供了有价值的见解 (Dey 等,2015)。
辅酶 M 类似物和甲烷生成
Gunsalus、Romesser 和 Wolfe (1978) 对辅酶 M 类似物及其在甲基辅酶 M 还原酶系统中的活性进行的研究阐明了磺酸酯的合成和生物活性。此类研究有助于理解含磺酸酯化合物的生化作用和合成潜力,可能包括 2-(5-甲基-2-苯基-1,3-恶唑-4-基)乙基甲磺酸酯 (Gunsalus、Romesser 和 Wolfe,1978)。
属性
IUPAC Name |
2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c1-10-12(8-9-17-19(2,15)16)14-13(18-10)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRKPSSXHXSLMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441528 | |
| Record name | 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate | |
CAS RN |
227029-27-8 | |
| Record name | 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

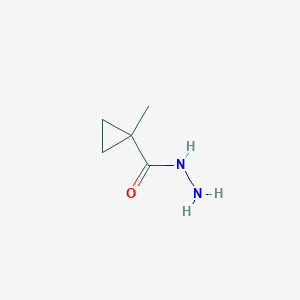
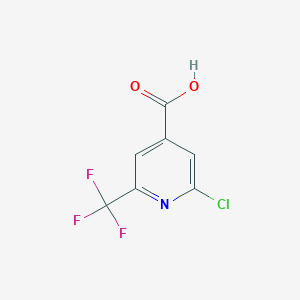
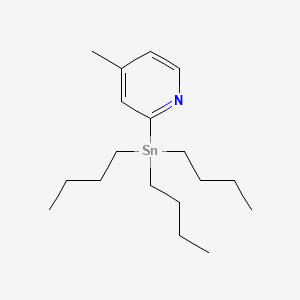
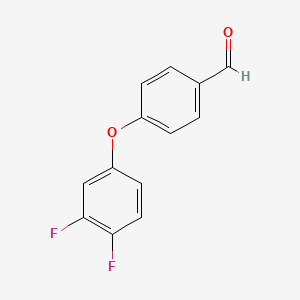
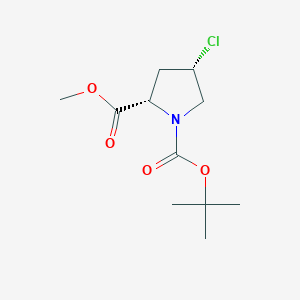
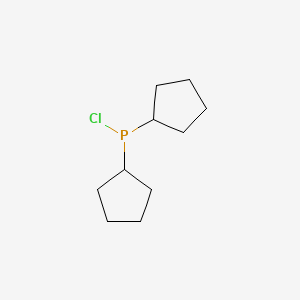
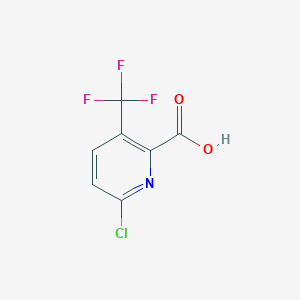
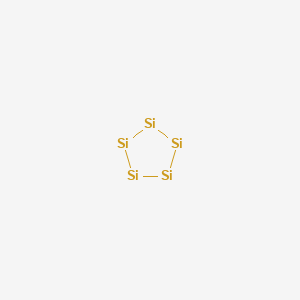
![Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II)](/img/structure/B1589558.png)
